2-(cyclopentylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(cyclopentylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a useful research compound. Its molecular formula is C17H24N4O2S and its molecular weight is 348.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on compounds structurally related to 2-(cyclopentylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone has shown promising results in the synthesis and evaluation of their antimicrobial activities. For instance, a study by Ram C.Merugu, D.Ramesh, and B.Sreenivasulu (2010) explored the microwave-assisted synthesis of novel pyrimidines and thiazolidinones, highlighting their antibacterial activity. This work underscores the potential of morpholine and pyrimidine derivatives in the development of new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Organocatalytic Synthesis
The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], compounds with notable biological activities, has been reported by Xiao-Hua Chen et al. (2009). This synthesis approach, which includes morpholine derivatives, allows for the creation of spirooxindole derivatives with high enantiopurity and structural diversity, indicating the significance of morpholine derivatives in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Photochemical Behavior
Research by R. Kilger and P. Margaretha (1983) on the synthesis and photochemical behavior of 2-amino-1,3-cyclohexadienes introduces the role of morpholine derivatives in the formation of isomeric products upon irradiation. This study contributes to understanding the photochemical pathways and potential applications of morpholine-containing compounds in photochemistry (Kilger & Margaretha, 1983).
Anti-Inflammatory Activity
A study by M. Helal et al. (2015) on the design, synthesis, and anti-inflammatory activity of novel thiophene derivatives, including morpholine groups, showcases the potential of these compounds in developing new anti-inflammatory drugs. The research highlights the synthesis methods and the evaluation of the anti-inflammatory effects of these novel compounds (Helal et al., 2015).
Biginelli Synthesis
M. A. Bhat et al. (2018) described a one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing morpholine moiety. This synthesis approach emphasizes the efficiency and yield of generating compounds with potential biological activities, highlighting the versatility of morpholine in facilitating diverse chemical reactions (Bhat et al., 2018).
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c22-16(12-24-14-3-1-2-4-14)21-10-13-9-18-17(19-15(13)11-21)20-5-7-23-8-6-20/h9,14H,1-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYZFCOLFXUGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.